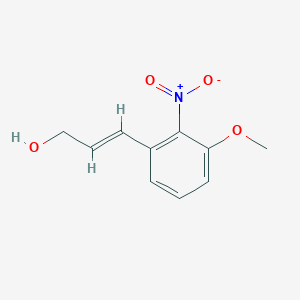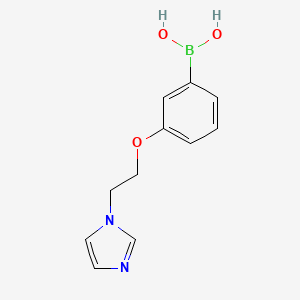
Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups into chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a dimethyl group.
Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups on the phenyl ring.
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: Contains additional functional groups that provide different chemical properties.
Uniqueness
Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is unique due to the presence of both hydroxyl and ester groups, as well as the dimethyl substitution on the phenyl ring
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-7-4-9(5-8(2)11(7)14)6-10(13)12(15)16-3/h4-5,10,13-14H,6H2,1-3H3 |
InChI 键 |
KGTVUVFATCMFRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)


![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)

![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13473965.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)
![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)
